![molecular formula C13H17F6N3OS B14335419 [(E)-[3,5,5-trimethyl-6-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]cyclohex-2-en-1-ylidene]amino]thiourea CAS No. 101931-82-2](/img/structure/B14335419.png)
[(E)-[3,5,5-trimethyl-6-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]cyclohex-2-en-1-ylidene]amino]thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(E)-[3,5,5-trimethyl-6-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]cyclohex-2-en-1-ylidene]amino]thiourea is a complex organic compound characterized by its unique structure, which includes a trifluoromethyl group and a thiourea moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(E)-[3,5,5-trimethyl-6-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]cyclohex-2-en-1-ylidene]amino]thiourea typically involves multiple steps:
Formation of the Cyclohexene Derivative: The starting material, 3,5,5-trimethylcyclohex-2-en-1-one, undergoes a reaction with 2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethane in the presence of a base to form the corresponding cyclohexene derivative.
Amination: The cyclohexene derivative is then reacted with an amine to introduce the amino group.
Thiourea Formation: Finally, the amino compound is treated with thiourea under acidic conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This could include the use of advanced catalysts, high-throughput screening for optimal reaction conditions, and continuous flow reactors for large-scale synthesis.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiourea moiety, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the double bond in the cyclohexene ring or the thiourea group, resulting in various reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced cyclohexene derivatives and thiourea derivatives.
Substitution: Various substituted trifluoromethyl derivatives.
科学的研究の応用
Chemistry
Catalysis: The compound can be used as a ligand in metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalyst.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biology
Enzyme Inhibition: The compound has potential as an enzyme inhibitor, particularly for enzymes involved in metabolic pathways.
Protein Labeling: It can be used to label proteins for biochemical studies.
Medicine
Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly for targeting specific enzymes or receptors.
Diagnostic Agents: It can be used in the development of diagnostic agents for imaging and detection of diseases.
Industry
Materials Science: The compound can be incorporated into polymers to enhance their properties, such as thermal stability and resistance to degradation.
Agriculture: It may be used in the development of agrochemicals for pest control.
作用機序
The mechanism by which [(E)-[3,5,5-trimethyl-6-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]cyclohex-2-en-1-ylidene]amino]thiourea exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The thiourea moiety can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the compound can modulate signaling pathways by binding to specific receptors.
類似化合物との比較
Similar Compounds
[(E)-[3,5,5-trimethyl-6-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]cyclohex-2-en-1-ylidene]amino]urea: Similar structure but with a urea group instead of thiourea.
[(E)-[3,5,5-trimethyl-6-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]cyclohex-2-en-1-ylidene]amino]sulfonamide: Contains a sulfonamide group instead of thiourea.
Uniqueness
[(E)-[3,5,5-trimethyl-6-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]cyclohex-2-en-1-ylidene]amino]thiourea is unique due to the presence of both trifluoromethyl groups and a thiourea moiety. This combination imparts distinct chemical properties, such as increased lipophilicity and the ability to form strong hydrogen bonds, making it a versatile compound for various applications.
特性
CAS番号 |
101931-82-2 |
|---|---|
分子式 |
C13H17F6N3OS |
分子量 |
377.35 g/mol |
IUPAC名 |
[(E)-[6-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)-3,5,5-trimethylcyclohex-2-en-1-ylidene]amino]thiourea |
InChI |
InChI=1S/C13H17F6N3OS/c1-6-4-7(21-22-9(20)24)8(10(2,3)5-6)11(23,12(14,15)16)13(17,18)19/h4,8,23H,5H2,1-3H3,(H3,20,22,24)/b21-7+ |
InChIキー |
JFUDBCXCGILAGW-QPSGOUHRSA-N |
異性体SMILES |
CC1=C/C(=N\NC(=S)N)/C(C(C1)(C)C)C(C(F)(F)F)(C(F)(F)F)O |
正規SMILES |
CC1=CC(=NNC(=S)N)C(C(C1)(C)C)C(C(F)(F)F)(C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(2,4,4-Trimethylpentan-2-yl)amino]ethane-1-thiol](/img/structure/B14335340.png)

![2-[(1,2-Benzothiazol-3-yl)sulfanyl]-1H-1lambda~6~,3-thiazole-1,1,4(5H)-trione](/img/structure/B14335345.png)

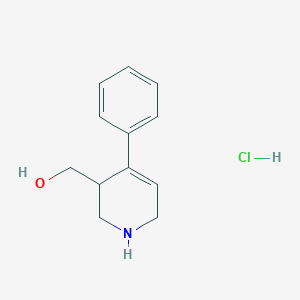
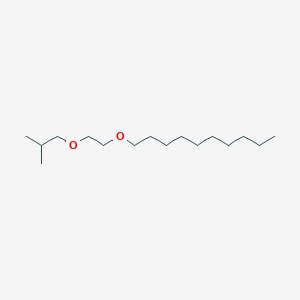
![N-Methyl-2-[(phenylsulfanyl)methyl]prop-2-enamide](/img/structure/B14335358.png)
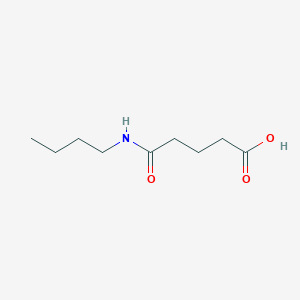
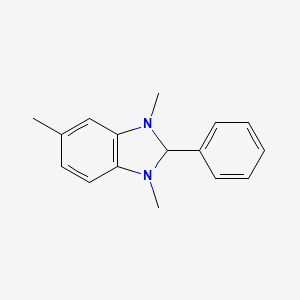
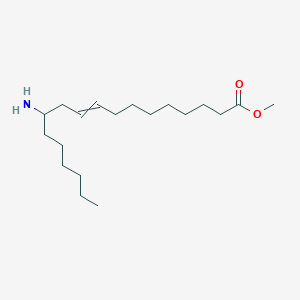
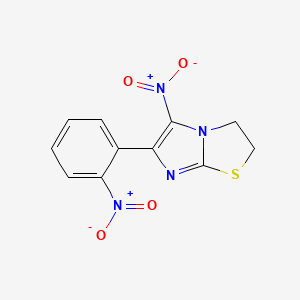
![4-[5-(4-Methoxyphenyl)-1,3-dioxan-2-yl]phenol](/img/structure/B14335424.png)
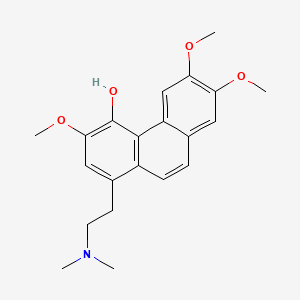
![Diethyl [3-(chloromethoxy)propyl]phosphonate](/img/structure/B14335433.png)
